molecular formula C15H13ClFNO B5794155 4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide

4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide

Cat. No.: B5794155
M. Wt: 277.72 g/mol
InChI Key: DJKSOTSSPMKZQH-UHFFFAOYSA-N
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Description

4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide, also known as BAY-678, is a chemical compound that belongs to the class of benzamide derivatives. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in various cellular processes, including cell growth, proliferation, and survival. CK2 has been implicated in the development and progression of several diseases, including cancer, inflammation, and viral infections. Therefore, BAY-678 has attracted considerable attention as a potential therapeutic agent for these diseases. In

Mechanism of Action

4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide selectively inhibits the catalytic activity of CK2 by binding to the ATP-binding site of the enzyme. This results in the downregulation of various signaling pathways that are regulated by CK2, such as the PI3K/Akt/mTOR and NF-κB pathways. The inhibition of these pathways leads to the induction of cell death and the suppression of cell proliferation and survival. Moreover, this compound has been shown to inhibit the replication of several viruses, including hepatitis C virus and human papillomavirus, by targeting CK2-mediated signaling pathways.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to induce apoptosis, cell cycle arrest, and autophagy in cancer cells. Moreover, this compound has been found to inhibit angiogenesis, invasion, and metastasis in vitro and in vivo. In addition, this compound has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and increasing the activity of natural killer cells.

Advantages and Limitations for Lab Experiments

4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide has several advantages as a research tool for studying CK2-mediated signaling pathways. It is a potent and selective inhibitor of CK2, with an IC50 in the low nanomolar range. Moreover, this compound has been shown to have good pharmacokinetic properties, such as high oral bioavailability and long half-life, in preclinical studies. However, this compound has some limitations that need to be considered in lab experiments. It has been found to be cytotoxic at high concentrations, which may limit its use in certain cell-based assays. Moreover, this compound has been shown to have off-target effects on other kinases, such as DYRK1A and CK1, which may complicate the interpretation of results.

Future Directions

4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide has several potential future directions for research and development. One direction is to explore its efficacy as a therapeutic agent for various diseases, such as cancer, inflammation, and viral infections, in clinical trials. Another direction is to investigate its mechanism of action in more detail, particularly its downstream targets and signaling pathways. Moreover, this compound can be used as a research tool to study the role of CK2 in various cellular processes and diseases. Finally, the development of more potent and selective CK2 inhibitors based on the structure of this compound may lead to the discovery of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of 4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide involves the reaction of 4-chloro-2-fluoroaniline with 2,3-dimethylbenzoic acid in the presence of a coupling reagent and a base. The resulting intermediate is then treated with phosphoryl chloride and a tertiary amine to obtain the final product. The purity and yield of this compound can be improved by using various purification techniques, such as column chromatography and recrystallization.

Scientific Research Applications

4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide has been extensively studied as a potential therapeutic agent for cancer. CK2 is overexpressed in many types of cancer, and its inhibition by this compound has been shown to induce cell death and inhibit tumor growth in various preclinical models. Moreover, this compound has been found to enhance the efficacy of other anticancer drugs, such as doxorubicin and gemcitabine, in vitro and in vivo. Therefore, this compound holds promise as a novel anticancer agent or as an adjuvant therapy for cancer.

Properties

IUPAC Name

4-chloro-N-(2,3-dimethylphenyl)-2-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO/c1-9-4-3-5-14(10(9)2)18-15(19)12-7-6-11(16)8-13(12)17/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJKSOTSSPMKZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(C=C(C=C2)Cl)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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